5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include an azide derivative of o-tolyl and a furan-2-ylmethyl alkyne.
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Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.
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Carboxamide Formation: : The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using copper(I) catalysts for the cycloaddition reaction to enhance the efficiency.
Solvents: Selecting appropriate solvents that facilitate the reactions and are easy to remove during purification.
Temperature and Pressure: Controlling the temperature and pressure to favor the desired reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group, if present in any precursor, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Ammonia (NH₃) or primary amines for substitution reactions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials or environmental conditions.
Mechanism of Action
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes.
Receptors: It may bind to receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.
Proteins: Interaction with proteins involved in cell division or apoptosis could explain its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity.
N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.
5-amino-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the o-tolyl group, which may influence its chemical properties and interactions.
Uniqueness
The presence of both the furan-2-ylmethyl and o-tolyl groups in 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-2-3-7-12(10)20-14(16)13(18-19-20)15(21)17-9-11-6-4-8-22-11/h2-8H,9,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCQPHHRQPKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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